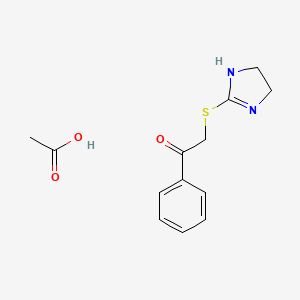
acetic acid;2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone is a compound that features an imidazole ring, a phenyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone typically involves the reaction of 4,5-dihydro-1H-imidazole-2-thiol with phenacyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the phenyl ring can be reduced to form alcohols.
Substitution: The imidazole ring can undergo various substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents or alkylating agents can be used for substitution reactions on the imidazole ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Acetic acid;2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-(4,5-dihydro-1H-imidazol-2-ylthio)acetic acid: Similar structure but lacks the phenyl group.
4,5-dihydro-1H-imidazole-2-thiol: The precursor in the synthesis of the target compound.
Phenacyl bromide: Another precursor used in the synthesis.
Uniqueness
The uniqueness of acetic acid;2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone lies in its combined structural features, which include an imidazole ring, a phenyl group, and a sulfanyl group. This combination provides a unique set of chemical and biological properties that are not found in the similar compounds listed above .
Properties
CAS No. |
6333-73-9 |
|---|---|
Molecular Formula |
C13H16N2O3S |
Molecular Weight |
280.34 g/mol |
IUPAC Name |
acetic acid;2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone |
InChI |
InChI=1S/C11H12N2OS.C2H4O2/c14-10(9-4-2-1-3-5-9)8-15-11-12-6-7-13-11;1-2(3)4/h1-5H,6-8H2,(H,12,13);1H3,(H,3,4) |
InChI Key |
LRKXYNPFBZOGQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CN=C(N1)SCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


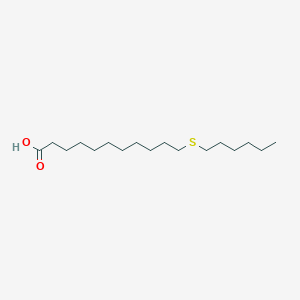


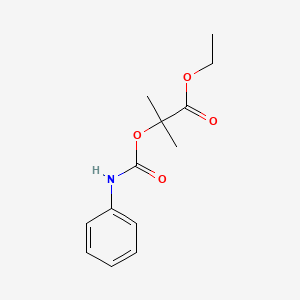
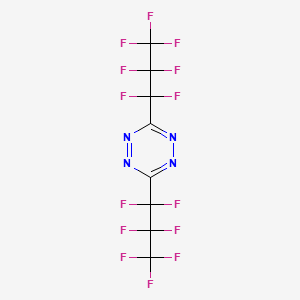
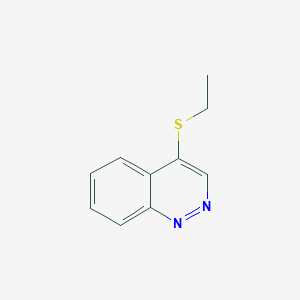
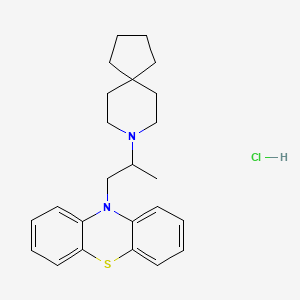
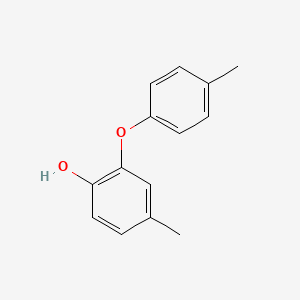
![2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone](/img/structure/B14731116.png)
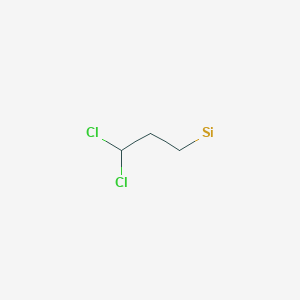
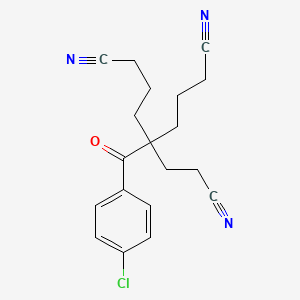
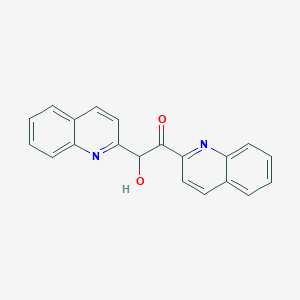
![Hexahydro-2H-3,6-methanocyclopenta[b]furan-2-one](/img/structure/B14731142.png)
![2,17-Dimethyl-5,16-diazatetracyclo[9.8.0.02,8.012,17]nonadec-7-ene-6,15-dione](/img/structure/B14731145.png)
